molecular formula C10H16Cl2N4S B2700785 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine hydrochloride CAS No. 321571-41-9

4-Chloro-6-(4-methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine hydrochloride

Cat. No.: B2700785
CAS No.: 321571-41-9
M. Wt: 295.23
InChI Key: ZFNYLBUEXXBAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrimidine ring substituted with chlorine, a methylsulfanyl group, and a 4-methylpiperazin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents and methylsulfanyl groups under controlled conditions. The final step often involves the addition of a 4-methylpiperazin-1-yl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine hydrochloride can be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: In the medical field, this compound may have potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

  • 4-Chloro-6-ethyl-2-(4-methylpiperazin-1-yl)pyrimidine

Uniqueness: 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine hydrochloride is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4S.ClH/c1-14-3-5-15(6-4-14)9-7-8(11)12-10(13-9)16-2;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWHNWVBKRXALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC(=N2)SC)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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